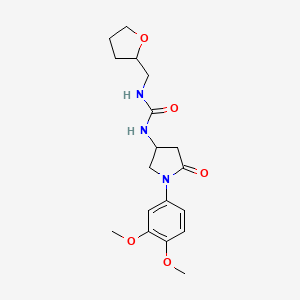

![molecular formula C13H7N5O2S2 B2573371 N-(5-(Thien-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazol-5-carboxamid CAS No. 1203253-76-2](/img/structure/B2573371.png)

N-(5-(Thien-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

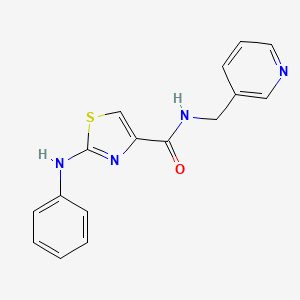

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H7N5O2S2 and its molecular weight is 329.35. The purity is usually 95%.

BenchChem offers high-quality N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben BTZ-basierte Donor-Akzeptor-Systeme untersucht, um die photovoltaische Effizienz durch systematische Modifizierung optoelektronischer und photophysikalischer Eigenschaften zu verbessern .

- Sein Potenzial als Bioimaging-Sonde macht es wertvoll für die Visualisierung von Zellstrukturen und -prozessen .

- BTZ-basierte Organophotokatalysatoren bieten eine Alternative. Obwohl sich die Forschung hauptsächlich auf heterogene Systeme konzentriert hat, könnte die Erforschung homogener BTZ-basierter Photokatalysatoren zu nachhaltigen und grünen photochemischen Transformationen führen .

- Die Untersuchung des Potenzials von N-(5-(Thien-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazol-5-carboxamid gegen bestimmte Krankheitserreger könnte sich lohnen .

- Diese Modifikation verbessert die Leistung von Photovoltaik-Bauelementen auf Basis von BTZ-haltigen Polymeren .

Photovoltaik und organische Solarzellen

Fluoreszenzsensoren und Bioimaging-Sonden

Photokatalyse und Nachhaltige Chemie

Antibakterielle und Antimykotische Eigenschaften

Polymerdesign und photovoltaische Leistung

Sulfidoxidation-Tuning und Copolymer-Design

Wirkmechanismus

Target of Action

The compound is used as a component in the fabrication of polymer solar cells (pscs), where it acts as an electron acceptor .

Mode of Action

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets by facilitating charge transportation and light-harvesting in PSCs . The compound’s presence in the active layer of PSCs contributes to improved short-circuit current density, open-circuit voltage, and fill factor .

Biochemical Pathways

The compound affects the photovoltaic properties of PSCs. It is incorporated into a binary active layer based on a wide-bandgap polymer and a low-bandgap acceptor, resulting in ternary PSCs with improved power conversion efficiencies (PCEs) . The compound’s presence drives phase separation and molecular packing of the active layer, thereby enhancing the photovoltaic performance .

Pharmacokinetics

The compound’s impact on the bioavailability of pscs is evident in its contribution to improved pces .

Result of Action

The incorporation of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide into PSCs results in improved PCEs . The compound enhances the short-circuit current density, open-circuit voltage, and fill factor in PSCs . It also promotes a more balanced charge mobility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, the compound’s performance in PSCs can be optimized by controlling its content in the terpolymers . The compound’s action is also influenced by the method of deposition used in the fabrication of PSCs .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide are largely influenced by its electron donor-acceptor (D-A) system . This D-A system, based on the benzo[c][1,2,5]thiadiazole motif, allows the compound to interact strongly with various biomolecules, influencing biochemical reactions

Molecular Mechanism

It is known that the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same

Eigenschaften

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O2S2/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(20-13)10-2-1-5-21-10/h1-6H,(H,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGBCJMRMTVNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573290.png)

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)

![3-[(4-CHLOROPHENYL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROPANAMIDE](/img/structure/B2573297.png)

![1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)

![N-{[4-cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2573305.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)